molecular formula C8H13NO2 B045870 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 7224-81-9

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No. B045870
CAS RN: 7224-81-9
M. Wt: 155.19 g/mol
InChI Key: KQXCBNBNYPNNLY-UHFFFAOYSA-N
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Description

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (MOBN) is a bicyclic ketone that has been studied for its potential applications in pharmaceuticals, agrochemicals, and other industries. MOBN is a versatile molecule, with a wide range of synthetic pathways and applications.

Scientific Research Applications

Antimicrobial Applications

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and related compounds have been synthesized and investigated for their antimicrobial activities. Notably, these compounds have been evaluated for in vitro activity against various pathogenic bacteria and fungi, showing promising potential as antimicrobial agents (Parthiban, Rathika, Ramkumar, Son, & Jeong, 2010).

Conformational Studies

These compounds have also been a subject of extensive conformational studies. Research focusing on their NMR spectral analysis has provided insights into their structural and stereochemical properties. This includes the study of their twin-chair conformation and the orientation of substituents, which is vital for understanding their chemical behavior and potential applications (Park, Jeong, & Parthiban, 2011).

Antioxidant Properties

There has been research into the synthesis of variants of these compounds, like 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, and their antioxidant properties. Some synthesized compounds showed promising antioxidant profiles, comparable to standard antioxidants like l-ascorbic acid and α-tocopherol, indicating potential applications in areas requiring oxidative stability (Park, Venkatesan, Kim, & Parthiban, 2012).

Synthesis Methods

Efficient synthesis methods have been developed for these compounds, emphasizing the importance of methodological advancements in producing these compounds for further study and application. This includes approaches like condensation reactions and iodolactonization, highlighting the versatility and potential for modification in the synthesis of these compounds (Ullah, Rotzoll, Schmidt, Michalik, & Langer, 2005).

Analytical Method Development

Analytical methods have been developed for the separation and quantification of isomers of these compounds, which is crucial for quality control in pharmaceutical and research settings. Such methods enhance the understanding and handling of these compounds in various applications (Krishna, Babu, Rao, & Rao, 2009).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCBNBNYPNNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(=O)CC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992979
Record name 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7224-81-9
Record name 7224-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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